molecular formula C18H18ClN5O2 B14985213 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B14985213
M. Wt: 371.8 g/mol
InChI Key: JTGSBARUBAKYMG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a tetrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid: Similar in structure but lacks the tetrazole ring.

    2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both the chlorinated phenoxy group and the tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H18ClN5O2/c1-11-8-16(9-12(2)17(11)19)26-13(3)18(25)21-14-4-6-15(7-5-14)24-10-20-22-23-24/h4-10,13H,1-3H3,(H,21,25)

InChI Key

JTGSBARUBAKYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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